

Application Notes: Enzymatic Synthesis of 2'-Amino-Modified RNA using T7 RNA Polymerase

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Compound of Interest

Compound Name: 2'-NH₂-ATP

Cat. No.: B1384727

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Introduction

The enzymatic incorporation of modified nucleotides during in vitro transcription is a powerful technique for producing RNA molecules with enhanced properties. 2'-amino-ATP (**2'-NH₂-ATP**) is a modified adenosine triphosphate analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino group. This modification confers significant resistance to nuclease degradation, a critical attribute for therapeutic and diagnostic applications of RNA, such as aptamers and siRNAs.[1][2][3] T7 RNA polymerase is widely used for in vitro transcription due to its high specificity and efficiency.[4][5] While the wild-type enzyme can recognize and incorporate 2'-modified nucleotides, engineered variants often exhibit superior performance.[6][7]

Core Application: Nuclease-Resistant Aptamer Development

A primary application for **2'-NH₂-ATP** is in the generation of RNA aptamer libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Aptamers are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity.[8] However, their in vivo application is often limited by rapid degradation by cellular nucleases.[1] By incorporating 2'-amino-modified pyrimidines or purines during the transcription steps of SELEX, the resulting aptamers exhibit dramatically increased stability in biological fluids like human serum, enhancing their therapeutic potential.[1][2] For example, 2'-aminopyrimidine-modified RNA ligands have been shown to be at least 1000-fold more stable in human serum compared to their unmodified counterparts.[2]

T7 RNA Polymerase Variants for Enhanced Incorporation

Wild-type T7 RNA polymerase can incorporate 2'-amino-2'-deoxynucleoside 5'-triphosphates, but often with lower efficiency than natural NTPs.[9] To improve the yield and processivity of transcription with modified nucleotides, specific mutants of T7 RNA polymerase have been developed. The Y639F mutant, for instance, shows reduced discrimination against 2'-substitutions in the minor groove and can more efficiently incorporate nucleotides with 2'-amino and 2'-fluoro modifications.[6][7][10] Combining mutations, such as Y639F and H784A, can further enhance performance by eliminating premature termination events that can occur after the incorporation of a modified nucleotide.[6]

Quantitative Data Summary

The efficiency of incorporating **2'-NH₂-ATP** can be influenced by the specific polymerase used and the overall reaction conditions. The following table summarizes the relative performance and characteristics of T7 RNA polymerase with modified nucleotides.

Parameter	Wild-Type T7 RNAP	Y639F Mutant T7 RNAP	Notes
Substrate Compatibility	2'-NH ₂ -NTPs are recognized as substrates.[9]	Exhibits enhanced incorporation of 2'-amino and 2'-fluoro modified nucleotides. [6][10]	The Y639F mutation reduces steric hindrance in the active site.[7]
Transcription Yield	Generally lower yields compared to unmodified RNA.[6]	Can generate higher yields of fully 2'-modified RNA compared to wild-type.[6]	Yields are highly dependent on the DNA template and reaction optimization.
Processivity	May exhibit premature termination after incorporating modified NTPs.[6]	Improved processivity with 2'-modified NTPs. The additional H784A mutation can further reduce premature termination.[6]	Processivity refers to the enzyme's ability to remain bound to the template and continue transcription.
Nuclease Resistance of Product	N/A	RNA containing 2'-NH ₂ modifications shows significantly increased resistance to degradation by nucleases.[1][2]	This is the primary benefit of using 2'-amino modified nucleotides.

Experimental Protocols

Protocol 1: In Vitro Transcription with 2'-NH₂-ATP using T7 RNA Polymerase

This protocol provides a general framework for the in vitro transcription of a DNA template to produce 2'-amino-modified RNA. Optimization of MgCl₂, NTP, and enzyme concentrations may be necessary for specific templates.

1. DNA Template Preparation

- **Linearized Plasmid:** Digest the plasmid DNA with a restriction enzyme that cuts downstream of the desired RNA sequence. Purify the linearized template using phenol/chloroform extraction followed by ethanol precipitation or a suitable DNA purification kit.[\[11\]](#)[\[12\]](#)
Resuspend the purified DNA in nuclease-free water.
- **PCR Product:** Amplify the region of interest using PCR primers. The forward primer must contain the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the sequence to be transcribed. Purify the PCR product to remove primers and dNTPs.

2. In Vitro Transcription Reaction Setup

It is recommended to assemble the reaction at room temperature to prevent the precipitation of DNA by spermidine in the transcription buffer.[\[12\]](#)

Component	Volume (for 20 µL reaction)	Final Concentration
Nuclease-Free Water	Up to 20 µL	-
5X Transcription Buffer*	4 µL	1X
100 mM ATP	1 µL	5 mM
100 mM 2'-NH ₂ -ATP	Variable	See Note Below
100 mM GTP	1 µL	5 mM
100 mM CTP	1 µL	5 mM
100 mM UTP	1 µL	5 mM
100 mM DTT	2 µL	10 mM
Linearized Template DNA	X µL	0.5 - 1 µg
T7 RNA Polymerase (or Y639F mutant)	2 µL	~50 units

*5X Transcription Buffer Composition: 200 mM Tris-HCl (pH 7.9), 30 mM MgCl₂, 10 mM Spermidine, 50 mM NaCl.[\[12\]](#)

Note on **2'-NH₂-ATP** Concentration: For partial substitution, **2'-NH₂-ATP** can be added alongside natural ATP. The ratio will determine the frequency of incorporation. For full substitution, omit the natural ATP and use **2'-NH₂-ATP** at a final concentration of 5 mM. Careful optimization of the Mg²⁺ concentration is often required when using modified NTPs.[\[13\]](#)

3. Transcription and Template Removal

- Mix the components thoroughly by gentle pipetting.
- Incubate the reaction at 37°C for 2 to 4 hours.[\[11\]](#) Longer incubation times may be required for difficult templates or when using high concentrations of modified NTPs.
- (Optional but Recommended) Add 1 µL of RNase-free DNase I to the reaction mixture.[\[11\]](#)
[\[12\]](#)
- Incubate at 37°C for an additional 15 minutes to digest the DNA template.[\[11\]](#)[\[12\]](#)

4. Purification of 2'-Amino-Modified RNA

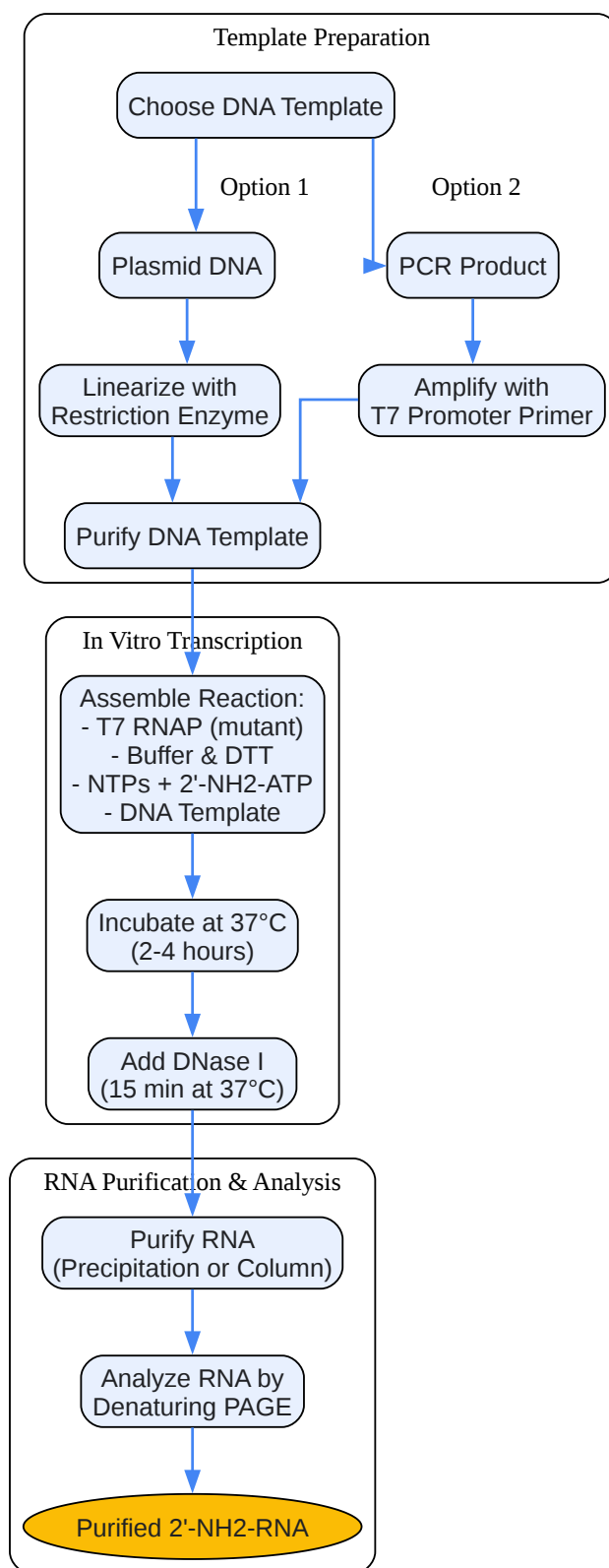
- Phenol/Chloroform Extraction & Ethanol Precipitation:
 - Add nuclease-free water to bring the reaction volume to ~180 µL.
 - Add 20 µL of 3 M Sodium Acetate (pH 5.2).[\[11\]](#)
 - Extract with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
 - Centrifuge and transfer the upper aqueous phase to a new tube.
 - Add 2.5 volumes of cold 100% ethanol to precipitate the RNA.
 - Incubate at -20°C for at least 1 hour or -80°C for 30 minutes.[\[14\]](#)
 - Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.[\[14\]](#)
 - Carefully remove the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and centrifuge again.[\[11\]](#)

- Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water.
- Column-Based Purification: Alternatively, use a commercial RNA cleanup kit according to the manufacturer's instructions.

5. Analysis of Transcript

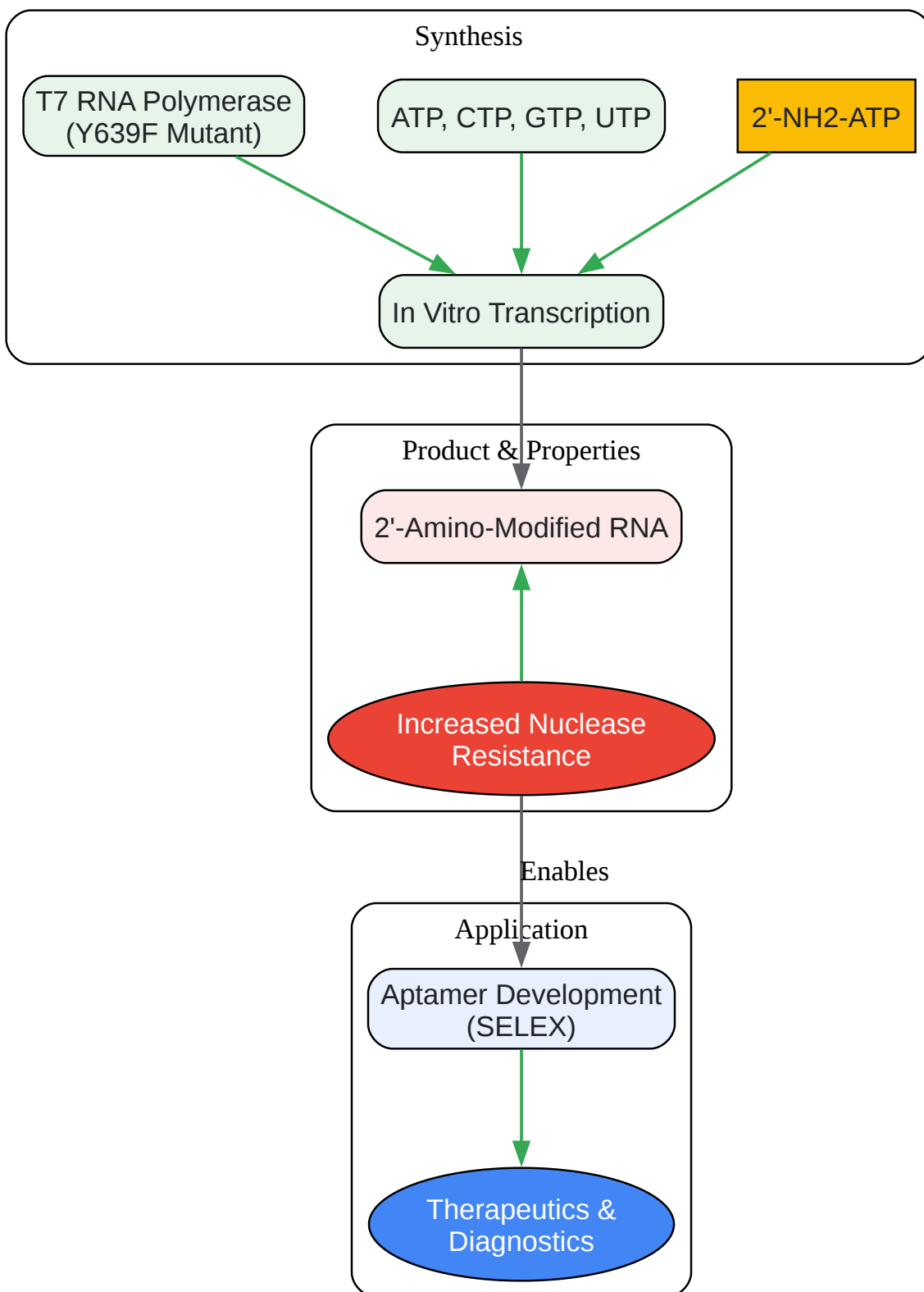
Analyze the size and integrity of the purified RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a suitable dye (e.g., SYBR Gold).

Visualizations



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Workflow for 2'-Amino-Modified RNA Synthesis.



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Rationale for using **2'-NH2-ATP** in Aptamer Development.

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